molecular formula C10H12ClNO2 B1596614 Methyl 2-amino-3-(4-chlorophenyl)propanoate CAS No. 23434-96-0

Methyl 2-amino-3-(4-chlorophenyl)propanoate

Cat. No. B1596614
CAS RN: 23434-96-0
M. Wt: 213.66 g/mol
InChI Key: FBHPVOLRIXZZMD-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(4-chlorophenyl)propanoate” is a compound with the molecular formula C10H12ClNO2 . It is a derivative of carboxamide and is formed from the formal condensation of the carboxylic acid group of N-(isopropoxycarbonyl)valine with the amino group of methyl 3-amino-3-(4-chlorophenyl)propanoate .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-(4-chlorophenyl)propanoate” can be represented by the SMILES string ClC1=CC=C(CC(C(OC)=O)N)C=C1 . The InChI representation is InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3-(4-chlorophenyl)propanoate” is a powder . It has a molecular weight of 213.66 g/mol . The CAS number is 23434-96-0 .

Scientific Research Applications

Molecular Docking and Biological Activity

Molecular docking studies reveal the potential of butanoic acid derivatives in bonding and inhibiting Placenta growth factor (PIGF-1), indicating good biological activities. These derivatives, including compounds closely related to Methyl 2-amino-3-(4-chlorophenyl)propanoate, have been explored for their role in pharmacological importance, offering insights into their potential therapeutic applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).

Herbicidal Activity

Research on closely related chemical analogs, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, demonstrates selective herbicidal activity for wild oat control in wheat, highlighting the compound's role in agricultural science. This selective inhibition underscores the potential for developing targeted herbicides that minimize crop damage while effectively managing weed growth (M. Shimabukuro, R. H. Shimabukuro, W. S. Nord, R. A. Hoerauf, 1978).

Corrosion Inhibition

Studies on Schiff bases derived from L-Tryptophan, structurally similar to Methyl 2-amino-3-(4-chlorophenyl)propanoate, indicate their effectiveness in inhibiting the corrosion of stainless steel in acidic environments. These findings are crucial for the development of new materials and coatings that can extend the life of metal structures and components in corrosive conditions (S. Vikneshvaran, S. Velmathi, 2017).

Structural and Spectroscopic Analysis

Research on compounds such as Methyl N-(4-chlorophenyl)succinamate, which shares a functional group with Methyl 2-amino-3-(4-chlorophenyl)propanoate, provides detailed structural and spectroscopic analysis. These studies contribute to our understanding of the molecular geometry, electron distribution, and potential interactions in solid-state forms, aiding in the design and synthesis of new compounds with desired physical and chemical properties (B. Gowda, S. Foro, B. Saraswathi, H. Terao, H. Fuess, 2009).

Nonlinear Optical Materials

Exploration of the optical properties of certain derivatives indicates their potential as candidates for nonlinear optical materials. This research opens avenues for developing new materials that could be used in optical switching, modulation, and telecommunications technologies, showcasing the broad applicability of this compound's derivatives in advanced technological applications (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2017).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHPVOLRIXZZMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23434-91-5 (hydrochloride)
Record name 4-Chlorophenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00946090
Record name Methyl 2-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-chlorophenyl)propanoate

CAS RN

23434-96-0
Record name Phenylalanine, 4-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23434-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorophenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2-amino-3-(4-chlorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00946090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-chloro-3-phenylalaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-CHLORO-DL-PHENYLALANINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Chloro-DL-phenylalanine (1.00 g, 5.00 mmol) was dissolved in methanol (30 mL) and cooled to 0° C. Thionyl chloride (2.92 mL, 40.0 mmol) was added dropwise. The mixture was allowed to warm to room temperature and was heated at reflux for 4 h. The solvent and reagents were removed in vacuo to yield the hydrochloride salt 1-1 as a white powder in quantitative yield (1.25 g, 5.00 mmol). 1H NMR (300 MHz, CD3OD): δ=7.37 (d, 2H, J=6.6 Hz), 7.27 (d, 2H, J=6.6 Hz), 4.34 (t, 1H, J=6.9 Hz), 3.81 (s, 3H), 3.26 (dd, 1H, J=14.4, 6.4 Hz), 3.18 (dd, 1H, J=14.4, 7.3 Hz); 13C NMR (75 mHz, CD3OD): δ=170.28, 134.87, 134.18, 132.11, 130.19, 54.99, 53.85, 38.81; ESI-MS calcd for C10H13ClNO2 [M+H]+: 214.0635. found 214.0638.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.92 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, J Wang, L Zhang, W Xu - Archiv der Pharmazie, 2011 - Wiley Online Library
The synthesis of a series of novel N‐α‐galloylated isoglutamic acid γ‐amide peptidomimetics is described. Their enzymatic inhibition against aminopeptidase N (APN/CD13) and matrix …
Number of citations: 12 onlinelibrary.wiley.com

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